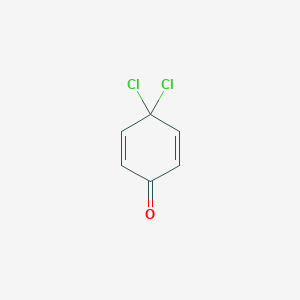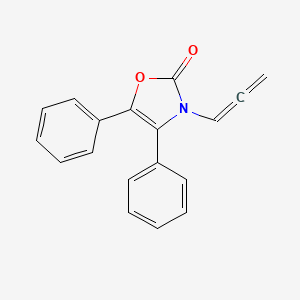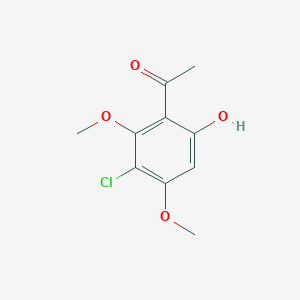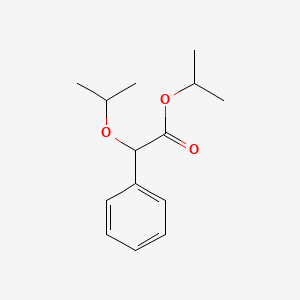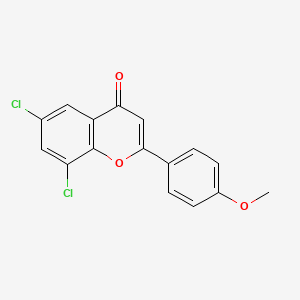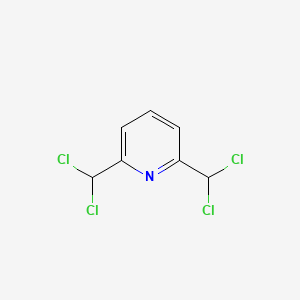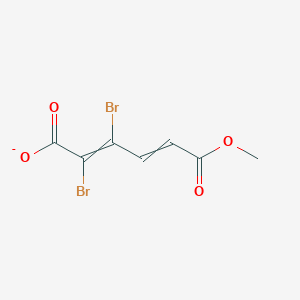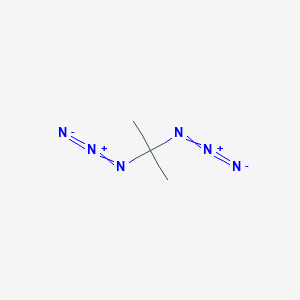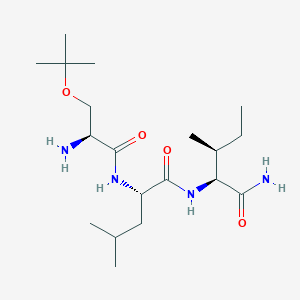
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide is a synthetic peptide compound. It is composed of four amino acids: O-tert-butyl-L-serine, L-serine, L-leucine, and L-isoleucine. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine oxides.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often use nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine oxides, while reduction of peptide bonds can yield smaller peptide fragments.
Scientific Research Applications
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- O-tert-Butyl-L-serine
- L-serine
- L-leucine
- L-isoleucine
Uniqueness
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide is unique due to its specific sequence and the presence of the tert-butyl group. This modification can enhance the stability and solubility of the peptide, making it more suitable for certain applications compared to its individual amino acid components.
Properties
CAS No. |
82985-41-9 |
|---|---|
Molecular Formula |
C19H38N4O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C19H38N4O4/c1-8-12(4)15(16(21)24)23-18(26)14(9-11(2)3)22-17(25)13(20)10-27-19(5,6)7/h11-15H,8-10,20H2,1-7H3,(H2,21,24)(H,22,25)(H,23,26)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
AAZNSHFUMGPFFK-AJNGGQMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](COC(C)(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


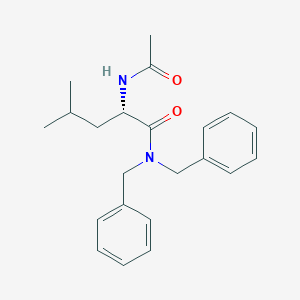
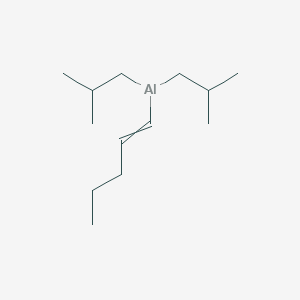
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
